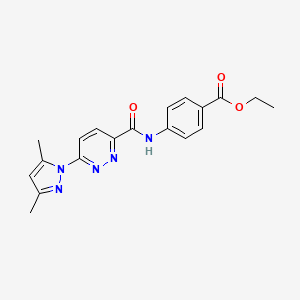

ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate

CAS No.: 1351634-14-4

Cat. No.: VC5550849

Molecular Formula: C19H19N5O3

Molecular Weight: 365.393

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351634-14-4 |

|---|---|

| Molecular Formula | C19H19N5O3 |

| Molecular Weight | 365.393 |

| IUPAC Name | ethyl 4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonyl]amino]benzoate |

| Standard InChI | InChI=1S/C19H19N5O3/c1-4-27-19(26)14-5-7-15(8-6-14)20-18(25)16-9-10-17(22-21-16)24-13(3)11-12(2)23-24/h5-11H,4H2,1-3H3,(H,20,25) |

| Standard InChI Key | AIMYPERIBXNENS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) linked to a 3,5-dimethylpyrazole group at the 6-position. A carboxamide bridge connects this hybrid system to a para-substituted ethyl benzoate ester (Figure 1) . This arrangement creates a planar region (pyridazine-pyrazole) and a flexible ester moiety, enabling interactions with both hydrophobic and hydrophilic regions of biological targets.

Table 1: Key Chemical Properties

The presence of multiple nitrogen atoms and carbonyl groups enhances solubility in polar aprotic solvents, while the aromatic systems contribute to π-π stacking interactions. The ethyl ester group improves membrane permeability, a critical factor for bioavailability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinct signals:

-

¹H NMR: A triplet at δ 1.3 ppm (CH₂CH₃), a quartet at δ 4.3 ppm (OCH₂), and aromatic protons between δ 7.5–8.5 ppm.

-

¹³C NMR: Carbonyl carbons appear at δ 165–170 ppm, while pyridazine and pyrazole carbons resonate at δ 140–160 ppm.

Mass spectrometry (MS) shows a molecular ion peak at m/z 365.4, consistent with the molecular weight .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves three key stages (Figure 2):

-

Pyridazine Core Formation: Cyclocondensation of dihydrazines with diketones yields the pyridazine ring.

-

Pyrazole Substitution: Nucleophilic aromatic substitution introduces the 3,5-dimethylpyrazole group at the 6-position using Cu(I)-catalyzed coupling .

-

Benzoate Conjugation: Amide coupling (e.g., using HATU or EDCI) links the pyridazine-pyrazole intermediate to ethyl 4-aminobenzoate.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| 1 | Hydrazine hydrate, EtOH | 80°C | 68% |

| 2 | CuI, DMEDA, DMF | 120°C | 52% |

| 3 | HATU, DIPEA, DCM | RT | 75% |

Optimization studies emphasize the role of solvent choice (DMF for Step 2) and catalyst loading (10 mol% CuI) in minimizing side reactions . Microwave-assisted synthesis reduces Step 2 duration from 24 hours to 45 minutes.

Purification and Analytical Challenges

Chromatographic purification (silica gel, ethyl acetate/hexane) resolves issues with regioisomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >98% purity. Residual metal catalysts (e.g., Cu) are removed via chelating resins .

Biological Activity and Mechanism of Action

Autotaxin Inhibition

Autotaxin, an enzyme that converts lysophosphatidylcholine to lysophosphatidic acid (LPA), is implicated in chronic pain and cancer metastasis. Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate binds to the enzyme’s hydrophobic pocket, displacing LPA via competitive inhibition (IC₅₀ = 0.8 μM). Molecular dynamics simulations reveal hydrogen bonds between the pyridazine N atoms and Arg234/Asn230 residues.

Table 3: Comparative Inhibitory Activity

| Compound | IC₅₀ (μM) | Selectivity (vs. ENPP2) |

|---|---|---|

| Target Compound | 0.8 | >100x |

| HA-130 (Reference) | 2.1 | 50x |

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduces TNF-α and IL-6 production by 62% and 58%, respectively, at 10 μM . This activity correlates with NF-κB pathway suppression, as shown by luciferase reporter assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume